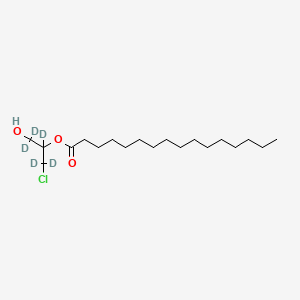

rac 2-Palmitoyl-3-chloropropanediol-d5

Description

Significance of Isotopic Labeling in Mechanistic Biochemistry and Lipidomics

Isotopic labeling is a cornerstone technique for elucidating biological mechanisms, offering insights that are often unattainable through other experimental approaches. nih.gov Stable isotope labeling, particularly with deuterium (B1214612) or carbon-13, is the definitive method for directly measuring the biosynthesis, remodeling, and degradation of biomolecules in a dynamic biological system. mdpi.comnih.gov In lipidomics, a field dedicated to the comprehensive study of lipids, this technique is paramount. Lipids are not just simple energy storage molecules or structural components of membranes; they are also involved in a wide array of diseases and cellular signaling pathways. nih.govnih.gov

The application of stable isotope labeling allows researchers to perform metabolic flux analysis, which maps the flow of atoms from a labeled precursor through various metabolic pathways. researchgate.net By introducing a labeled substrate into a biological system, researchers can trace its metabolic fate and determine the rates of synthesis, transport, and interconversion of numerous lipid species. mdpi.com This provides a dynamic picture of lipid metabolism that cannot be achieved by simply measuring static concentrations. nih.gov Advanced analytical technologies, such as chromatography coupled with high-resolution tandem mass spectrometry, enable the precise localization and quantification of the stable isotope label within the biomolecules, providing detailed information on metabolic regulation and the impact of specific fatty acids on cellular processes like lipotoxicity. nih.govnih.gov

Rationale for the Synthesis and Investigation of rac 2-Palmitoyl-3-chloropropanediol-d5

The synthesis and investigation of this compound are driven by the critical need for accurate analytical standards in food safety and toxicology. fediol.eutandfonline.com This specific deuterated compound serves as an internal standard for the quantification of its non-labeled counterpart, 2-palmitoyl-3-chloropropanediol (2-MCPD palmitate), a food processing contaminant. medchemexpress.com 2-MCPD and its fatty acid esters are formed at high temperatures during the refining of edible oils and fats and in the production of other processed foods. fera.co.uk

Due to potential health concerns associated with these contaminants, regulatory bodies require their levels to be monitored. fera.co.uk The analysis of these compounds, however, can be complex, with risks of analyte loss or variability during sample preparation and analysis. fediol.eu The use of a deuterated internal standard like this compound is essential for reliable quantification via isotope dilution mass spectrometry. nih.gov The five deuterium atoms on the propanediol (B1597323) backbone give the molecule a distinct mass that is easily resolved from the natural analyte by a mass spectrometer. lgcstandards.com Because the deuterated standard has virtually identical chemical and physical properties to the target analyte, it can be added to a sample at the beginning of the analytical process to account for any losses or variations during extraction, derivatization, and ionization. fediol.eunih.gov This ensures high accuracy and precision in determining the concentration of 2-MCPD esters in complex matrices like edible oils. chromatographyonline.com

Historical Context of Deuterated Lipids in Metabolic Tracing Studies

The use of stable isotopes to trace metabolic pathways has a long history, with deuterium playing a key role since its discovery. Early studies utilized deuterium oxide (²H₂O), also known as heavy water, to investigate a wide range of metabolic processes. In lipid research, ²H₂O has been instrumental in measuring de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov By administering heavy water, researchers can measure the incorporation of deuterium into newly synthesized fatty acids like palmitate, providing critical insights into lipid metabolism in both healthy and diseased states, such as non-alcoholic fatty liver disease (NAFLD). nih.gov

Over the decades, the methods for detecting and quantifying isotopic labels have evolved dramatically. The advent of highly sensitive mass spectrometry has largely replaced older techniques, allowing for more precise and detailed analysis. nih.gov This technological advancement has solidified deuterium's role as a preferred tracer in biomedical research, complementing or even replacing the radioactive isotope tritium (B154650) due to its stability and safety. nih.gov The ability to synthesize complex deuterated molecules, including specific lipid species and their metabolites, has enabled researchers to conduct sophisticated pulse-chase experiments to unravel the dynamic networks of lipid remodeling and metabolism. researchgate.net These studies have been crucial in understanding the complex interplay between different lipid classes and their roles in cellular function and pathology. researchgate.net

Overview of Research Domains Applicable to this compound

The primary research domain for this compound is analytical and food chemistry, specifically in the area of food safety. Its role as an internal standard is critical for the development, validation, and routine application of analytical methods designed to detect and quantify 2-MCPD fatty acid esters in foods. tandfonline.comgigalib.org These contaminants are of significant concern in refined vegetable oils (especially palm oil), margarines, infant formulas, and various processed foods. fera.co.ukresearchgate.net The development of robust analytical methods, such as those based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), relies on such standards to achieve the necessary accuracy and sensitivity to meet regulatory requirements. nih.govchromatographyonline.com

Beyond routine quality control, this deuterated standard is also vital in research aimed at mitigating the formation of these contaminants during food processing. wur.nl Studies exploring different refining techniques or processing conditions use these analytical methods to evaluate the effectiveness of mitigation strategies. wur.nl Furthermore, the compound is relevant to the fields of toxicology and metabolic research. tandfonline.com Accurate quantification of 2-MCPD esters in food is the first step in assessing human exposure. Subsequent research may focus on the metabolism and fate of these compounds in biological systems, for which accurate analytical tools are indispensable. tandfonline.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Hexadecanoic Acid 2-Chloro-1-(hydroxymethyl)ethyl Ester-d5, Palmitic Acid 2-Chloro-1-(hydroxymethyl)propyl Ester-d5, 2-MCPD Palmitate-d5 |

| Molecular Formula | C₁₉H₃₂D₅ClO₃ |

| Molecular Weight | 384.03 |

| Unlabeled CAS Number | 20618-92-2 |

| Labeled CAS Number | 1329614-79-4 lgcstandards.com |

| Isotopic Purity | Contains 5 deuterium atoms lgcstandards.com |

| Physical State | White Solid lgcstandards.com |

| InChI Key | InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D lgcstandards.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 2-MCPD Palmitate-d5 |

| 2-Palmitoyl-3-chloropropanediol | 2-MCPD Palmitate |

| 3-Monochloropropane-1,2-diol | 3-MCPD |

| 2-Monochloropropane-1,2-diol | 2-MCPD |

| Deuterium Oxide | ²H₂O, Heavy Water |

| Palmitate | |

| Glycidyl (B131873) Esters | GE |

| 1,3-dipalmitoyl-2-chloropropanediol | |

| 1,2-dipalmitoyl-3-chloropropanediol | |

| Glycidyl palmitate | |

| 1,2-dipalmitoyl-3-chloropropanediol-d5 | 3-MCPD-d5 |

| Glycidyl palmitate-d5 | |

| Phenylboronic acid | PBA |

| 3-monobromopropane-1,2-diol esters | 3-MBPDE |

| Carbon-13 | ¹³C |

Structure

2D Structure

Properties

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURTYQLWOUBFLF-XBHHEOLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Considerations of Rac 2 Palmitoyl 3 Chloropropanediol D5

Development of Efficient Synthetic Routes for Deuterated Propanediol (B1597323) Esters

The synthesis of rac 2-Palmitoyl-3-chloropropanediol-d5 is a multi-step process that requires careful control over both the deuteration and esterification reactions to achieve high purity and isotopic enrichment.

The foundational precursor for the target molecule is the deuterated 3-chloro-1,2-propanediol (B139630) (3-MCPD-d5) backbone. The synthesis typically begins with a non-deuterated starting material, which is then subjected to deuteration.

A common route to non-deuterated 3-chloro-1,2-propanediol involves the hydrolysis of epichlorohydrin. google.com This reaction can be catalyzed by a cation resin, which allows for high conversion rates and product purity under controlled temperature conditions. google.com

For the incorporation of deuterium (B1214612), several strategies exist. One effective approach is a heterogeneous catalytic H-D exchange reaction. This can be achieved using a system such as Palladium on carbon (Pd/C) with aluminum and deuterium oxide (D₂O). mdpi.com In this method, D₂ gas is generated in-situ from the reaction between aluminum and D₂O, and the palladium catalyst facilitates the exchange of hydrogen atoms on the propanediol backbone for deuterium. mdpi.com This method is advantageous due to its selectivity, efficiency, and the use of readily available and environmentally benign reagents. mdpi.com The goal is to substitute the five non-exchangeable hydrogen atoms on the glycerol (B35011) carbon skeleton to produce 3-chloro-1,2-propanediol-d5 (B589416).

Once the deuterated chloropropanediol precursor is obtained, the next step is the regioselective attachment of the palmitoyl (B13399708) group. This is an esterification reaction where one of the hydroxyl groups of 3-MCPD-d5 reacts with a palmitoyl synthon, typically palmitoyl chloride or palmitic acid.

A standard chemical method for this esterification involves reacting the deuterated diol with palmitoyl chloride in the presence of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). nih.gov This reaction forms an ester linkage between the fatty acid and the glycerol backbone. The reaction must be carefully controlled to favor the formation of the 2-ester over the 1-ester and to prevent the formation of the di-esterified product, 1,2-dipalmitoyl-3-chloropropanediol-d5. larodan.commedchemexpress.com Chemoenzymatic methods using specific lipases can also be employed to achieve high regioselectivity, although chemical synthesis is often efficient for such targets. nih.gov

Following the esterification reaction, the resulting mixture contains the desired product, its 1-palmitoyl isomer, unreacted starting materials, and potentially di-esterified byproducts. A multi-step purification process is therefore essential.

Initially, a liquid-liquid extraction, such as a modified Folch or Bligh-Dyer method, can be used to separate the lipid-soluble components from water-soluble impurities. europa.eu The primary technique for isolating the specific 2-palmitoyl isomer is flash column chromatography on a silica (B1680970) gel stationary phase. nih.gov A solvent system with a gradient of polarity, for instance, a mixture of hexane (B92381) and ethyl acetate, is used to elute the different components based on their affinity for the silica. aocs.org The progress of the separation is monitored using Thin-Layer Chromatography (TLC), with visualization agents like bromothymol blue or iodine staining helping to identify the fractions containing the purified product. europa.eu

Characterization of Stereochemical Purity and Racemic Nature

The "rac" designation in the compound's name indicates that it is a racemic mixture, containing equal amounts of the (R)-2-Palmitoyl-3-chloropropanediol-d5 and (S)-2-Palmitoyl-3-chloropropanediol-d5 enantiomers. Verifying this 1:1 ratio is crucial for its application as an analytical standard.

Two primary methods are employed to confirm the racemic nature of the product.

Direct Chiral Chromatography: The most direct method for resolving and quantifying enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). sigmaaldrich.com These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. aocs.orgsigmaaldrich.com When the racemic mixture is passed through the column, it separates into two distinct peaks. For a true racemic mixture, these two peaks will have an equal area, confirming the 1:1 enantiomeric ratio. Polysaccharide-based CSPs are commonly used for this type of separation. sigmaaldrich.com

Indirect Analysis via Stereospecific Derivatization: An alternative, indirect approach involves reacting the racemic product with an enantiomerically pure chiral derivatizing agent. aocs.org For example, a chiral isocyanate such as (S)-(+)-1-(1-naphthyl)ethyl isocyanate can be used to react with the free hydroxyl group of the product. This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC) on a silica gel column. aocs.org The resulting two diastereomer peaks can be quantified to determine the original enantiomeric ratio. These diastereomers will also exhibit distinct signals in NMR spectroscopy, providing another avenue for quantification.

Isotopic Enrichment Verification of this compound

Confirming the successful incorporation of the five deuterium atoms is the final critical step in characterization. This is primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): This is the definitive technique for verifying isotopic enrichment. The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrum of the deuterated product will show a molecular ion peak that is five mass units higher than its non-deuterated counterpart. For example, the molecular weight of rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 is 592.39 g/mol , reflecting the presence of the deuterium atoms. larodan.comnih.gov The relative intensities of the mass peaks corresponding to the d5-labeled, partially labeled (d1-d4), and unlabeled (d0) molecules are used to calculate the percentage of isotopic enrichment, which should ideally be above 98% for use as a reliable internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass increase, ¹H NMR (Proton NMR) spectroscopy confirms the location of the deuterium atoms. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the five protons on the chloropropanediol backbone (CH₂Cl-CHCl-CH₂O-) should be absent or significantly diminished. The disappearance of these specific signals provides strong evidence that the H-D exchange occurred at the desired positions.

Data Tables

Table 1: Analytical Characterization Techniques

| Technique | Purpose | Expected Outcome for this compound |

| Flash Column Chromatography | Purification and Isolation | Isolation of the 2-palmitoyl isomer from the 1-palmitoyl isomer and other byproducts. |

| Chiral HPLC | Enantiomeric Ratio Determination | Separation into two peaks of equal area, corresponding to the (R) and (S) enantiomers. |

| GC/HPLC after Derivatization | Indirect Enantiomeric Ratio Determination | Separation of diastereomeric derivatives into two peaks of equal area. |

| Mass Spectrometry (MS) | Isotopic Enrichment Verification | A molecular ion peak shifted +5 m/z units compared to the unlabeled standard; calculation of high isotopic purity (>98%). |

| ¹H NMR Spectroscopy | Verification of Deuteration Sites | Absence or significant reduction of proton signals corresponding to the C1, C2, and C3 positions of the propanediol backbone. |

Mass Spectrometry for Deuterium Incorporation Confirmation

Mass spectrometry is an indispensable analytical technique for the verification of isotopic labeling, serving as the primary method to confirm the successful incorporation of deuterium into the molecular structure of this compound. The fundamental principle of mass spectrometry involves the ionization of molecules and their subsequent separation based on their mass-to-charge ratio (m/z). This technique provides a direct measurement of molecular weight, making it ideal for detecting the mass shift caused by the replacement of protons (¹H) with deuterons (²H).

The molecular formula for the unlabeled rac 2-Palmitoyl-3-chloropropanediol is C₁₉H₃₇ClO₃. For its deuterated analog, this compound, five hydrogen atoms on the chloropropanediol backbone are replaced by deuterium atoms, resulting in the formula C₁₉H₃₂D₅ClO₃. Since the mass of a deuterium atom (2.0141 Da) is greater than that of a protium (B1232500) atom (1.0078 Da), a distinct increase in the molecular mass of the labeled compound is expected.

High-resolution mass spectrometry (HRMS) is particularly crucial, as it measures mass with high precision, allowing for the determination of the elemental composition of the molecule and its fragments. In the analysis of this compound, the observed mass in an HRMS spectrum would be compared against the theoretical exact mass. The mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be approximately 5.03 Da higher than that of the unlabeled compound, confirming the incorporation of five deuterium atoms. nih.govnih.gov

The table below illustrates the theoretical mass difference between the unlabeled compound and its d5-labeled counterpart.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| rac 2-Palmitoyl-3-chloropropanediol | C₁₉H₃₇ClO₃ | 348.2431 |

| This compound | C₁₉H₃₂D₅ClO₃ | 353.2746 |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural evidence. By inducing fragmentation of the parent ion, the masses of the resulting fragment ions can be analyzed. While Nuclear Magnetic Resonance (NMR) spectroscopy is more definitive for pinpointing the exact location of the labels, mass spectrometry fragmentation patterns can support positional assignments. For instance, the characteristic loss of fragments containing the chloropropanediol moiety would show a mass shift corresponding to the number of deuterium atoms on that particular piece, corroborating the labeling on the backbone.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Assignment (²H NMR)

While mass spectrometry confirms if deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining the precise location of the deuterium atoms within the molecule. Specifically, deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei. researchgate.net

The structure of rac 2-Palmitoyl-3-chloropropanediol features three distinct positions on the propanediol backbone where deuteration can occur: the C1 (CH₂OH), C2 (CH-OPalmitoyl), and C3 (CH₂Cl) positions. The chemical environment of each position is unique, meaning that protons (and therefore deuterons) at these positions will have different characteristic chemical shifts in an NMR spectrum. rsc.org

The chemical shift (δ) of a deuteron (B1233211) is nearly identical to that of a proton in the same electronic environment. ruc.dk Therefore, by comparing the ²H NMR spectrum of the labeled compound with the proton (¹H) NMR spectrum of the unlabeled analogue, the positions of the deuterium atoms can be unambiguously assigned.

For this compound, the five deuterium atoms are expected to be distributed across the C1, C2, and C3 positions of the chloropropanediol backbone. A ²H NMR experiment would produce a spectrum showing signals at chemical shifts corresponding to these deuterated positions. The absence of corresponding signals in the ¹H NMR spectrum, or their reduced intensity and altered splitting patterns (due to the lack of H-H coupling), would further confirm the substitution.

The following table outlines the expected proton (¹H) chemical shifts for the backbone of rac 2-Palmitoyl-3-chloropropanediol and the corresponding chemical shifts that would be expected in a ²H NMR spectrum for the d5-labeled compound.

| Position | Moiety | Expected ¹H Chemical Shift (δ, ppm) | Corresponding ²H NMR Signal |

| C1 | -CH₂OH | ~ 3.7 - 3.8 | Expected |

| C2 | -CH(OPalm) | ~ 5.0 - 5.2 | Expected |

| C3 | -CH₂Cl | ~ 3.9 - 4.0 | Expected |

The integration of the signals in the ²H NMR spectrum can also provide quantitative information about the number of deuterium atoms at each site, confirming the d5 designation. For example, if the deuteration pattern is CD₂(OH)-CD(OPalm)-CD₂Cl, the ratio of the integrated signals would be 2:1:2. This level of detail is critical for verifying the structural integrity and isotopic purity of the synthesized standard.

Advanced Analytical Techniques for Detection and Quantification of Rac 2 Palmitoyl 3 Chloropropanediol D5 and Its Metabolites

Mass Spectrometry-Based Methods for Isotopic Tracers

Mass spectrometry (MS) has become the cornerstone for the analysis of isotopic tracers due to its high sensitivity, specificity, and ability to differentiate between isotopically labeled and unlabeled compounds. In the context of rac 2-Palmitoyl-3-chloropropanediol-d5, which is a deuterated analog of 2-MCPD palmitate, various MS-based methods are employed to trace, identify, and quantify it and its metabolites. These techniques are crucial in understanding the behavior of the parent compound and its metabolic fate in complex biological systems.

The analysis of 2- and 3-monochloropropane-1,2-diol (MCPD) esters and glycidyl (B131873) esters, for which this compound is an internal standard, can be broadly categorized into two main approaches: indirect and direct methods. nih.govscite.ai Indirect methods involve the chemical conversion of the esterified forms to the free MCPD, which is then derivatized and analyzed, typically by gas chromatography-mass spectrometry (GC-MS). nih.govrsc.org Direct methods, on the other hand, aim to analyze the intact esters, often employing liquid chromatography-mass spectrometry (LC-MS). fediol.euanalis.com.my Both approaches heavily rely on the use of isotopically labeled internal standards for accurate quantification. rsc.orgfediol.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the direct, ultrasensitive detection of non-volatile compounds like MCPD esters. fediol.euanalis.com.my This method allows for the analysis of the intact esters without the need for derivatization, which can sometimes introduce artifacts. fediol.eu In a typical LC-MS/MS workflow, the sample extract is first subjected to chromatographic separation to resolve different esters. The separated compounds are then ionized, and specific precursor ions are selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.gov

For instance, a method for the direct detection of 2-MCPD esters in edible oils using LC-MS/MS with electrospray ionization (ESI) has been developed and validated. acs.org This method demonstrated good recoveries and low limits of quantitation (LOQ) for various 2-MCPD esters in different oil matrices. acs.org The use of deuterated internal standards, such as this compound, is critical in these direct methods to compensate for matrix effects and variations in instrument response. researchgate.net Direct analysis by LC-MS/MS is particularly advantageous as it can provide quantitative data for individual ester congeners. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like MCPD and its esters, a derivatization step is necessary to increase their volatility and improve their chromatographic behavior. nih.govfssai.gov.in Indirect methods for the analysis of MCPD esters typically involve the transesterification of the esters to release free MCPD. rsc.org The free MCPD is then derivatized, commonly with phenylboronic acid (PBA), to form a more volatile compound suitable for GC-MS analysis. fssai.gov.ineuropa.eunih.gov

The use of a deuterated internal standard like this compound is crucial in these indirect methods. The internal standard is added at the beginning of the sample preparation process and undergoes the same hydrolysis and derivatization steps as the target analytes. scirp.organalis.com.my This allows for the accurate correction of any losses or variations during the analytical procedure. scirp.org GC-MS methods, often operating in selected ion monitoring (SIM) mode, offer excellent sensitivity and specificity for the quantification of the derivatized MCPD. scirp.orgbund.denih.gov For even higher selectivity and to minimize interferences, gas chromatography-tandem mass spectrometry (GC-MS/MS) in MRM mode can be employed, which has been shown to improve the limits of detection and quantification compared to SIM mode. bohrium.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-TOF-MS or LC-QTOF-MS), is an invaluable tool for the identification of unknown metabolites. nih.gov HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is particularly useful in metabolism studies where the structure of the metabolites is not known beforehand.

When studying the metabolism of a compound for which this compound is an internal standard, HRMS can be used to identify the various transformation products in biological samples. nih.govscite.ai The high mass accuracy allows for the confident identification of metabolites by comparing the measured mass with theoretical masses of potential biotransformation products. The use of a deuterated tracer helps in distinguishing the drug-related material from endogenous matrix components. While direct methods using LC-HRMS for MCPD esters are less common for routine analysis due to the need for a wide range of analytical standards, they play a significant role in research for identifying the vast number of possible ester combinations present in different food matrices. fediol.eufediol.eu

Application of this compound as an Internal Standard

The primary application of this compound is as an internal standard in analytical methods for the determination of 2- and 3-MCPD esters and glycidyl esters in various food and biological matrices. nih.goveuropa.eu Internal standards are essential for accurate quantification, as they compensate for the loss of analyte during sample preparation and for variations in instrument response. analis.com.my The ideal internal standard is a stable, isotopically labeled analog of the analyte, as it has nearly identical chemical and physical properties to the unlabeled compound. rsc.org

A deuterated reference standard of 1,2-Dipalmitoyl-3-Chloropropanediol-d5 is used as an internal standard for the analysis of 3-MCPD esters. nih.gov Similarly, deuterated 2-MCPD esters, such as 1,3-Distearoyl-2-chloro-propanediol-d5, are used for the quantification of 2-MCPD esters. europa.eu These labeled standards are added to the sample at the beginning of the analytical procedure and are carried through all the extraction, cleanup, and derivatization steps alongside the native analytes. scirp.organalis.com.my

Method Validation for Quantitative Analysis of Related Compounds

The use of this compound as an internal standard is a key component in the validation of analytical methods for related compounds like 2- and 3-MCPD esters. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.govscirp.organalis.com.my

In a study validating a GC-MS method for the simultaneous determination of 2- and 3-MCPD esters, deuterium (B1214612) isotope-labeled 2- and 3-MCPD palmitic and stearic acid double esters were used as internal standards. scirp.org The method showed good accuracy with recoveries ranging from 86% to 114%, and satisfactory repeatability with relative standard deviations (RSD) below 6.8%. scirp.org Another study validating a method for 3-MCPD esters in edible oils using 3-MCPD-d5 as an internal standard reported recoveries between 92.80% and 105.22% and good reproducibility with RSDs from 4.18% to 5.63%. analis.com.my The linearity of the calibration curves, which are constructed by plotting the response ratio of the analyte to the internal standard against the analyte concentration, is also a critical validation parameter. analis.com.my

Table 1: Method Validation Parameters for the Analysis of MCPD Esters Using Deuterated Internal Standards

| Parameter | 2-MCPD Esters | 3-MCPD Esters | Reference |

|---|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.9992 | > 0.99 | scirp.organalis.com.my |

| Accuracy (Recovery %) | 86 - 114% | 92.80 - 105.22% | scirp.organalis.com.my |

| Precision (Repeatability RSD %) | < 6.8% | 4.18 - 5.63% | scirp.organalis.com.my |

| Limit of Detection (LOD) | 0.020 mg/kg | 0.11 mg/kg | scirp.organalis.com.my |

| Limit of Quantification (LOQ) | 0.060 mg/kg | 0.14 mg/kg | scirp.organalis.com.my |

Strategies for Sample Preparation and Matrix Effects Mitigation in Complex Biological Matrices

Analyzing MCPD esters in complex biological and food matrices such as infant formula, edible oils, and fatty foods presents significant challenges due to the presence of interfering substances. europa.eunih.gov These interferences, collectively known as matrix effects, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. rsc.org Therefore, effective sample preparation is crucial to remove these interfering components.

Common sample preparation strategies include extraction of the fat fraction from the food matrix, followed by cleanup steps. nih.gov For infant formula, accelerated solvent extraction (ASE) has been used to extract the fat containing the MCPD and glycidyl esters. nih.gov For edible oils, a simple dissolution in an appropriate solvent may be sufficient. analis.com.my However, for more complex matrices, further cleanup using techniques like solid-phase extraction (SPE) is often necessary to remove interfering compounds such as mono-, di-, and triglycerides. rsc.orgacs.org

The use of an isotopically labeled internal standard like this compound is the most effective way to mitigate matrix effects. rsc.org Since the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, leading to accurate quantification. rsc.org In indirect methods, the sample preparation often involves transesterification to convert the esters to free MCPD, followed by extraction and derivatization. rsc.orgfssai.gov.in For example, a method for edible oils and fats involves conversion of glycidyl esters to 3-monobromopropanediol (3-MBPD) monoesters, followed by acid-catalyzed transesterification to release free MCPD and MBPD, which are then derivatized and analyzed by GC-MS. fssai.gov.in

Table 2: Sample Preparation and Analytical Techniques for MCPD Esters

| Matrix | Sample Preparation | Analytical Technique | Internal Standard | Reference |

|---|---|---|---|---|

| Edible Oils | Acidic transesterification, derivatization with PBA | GC-MS | 3-MCPD-d5 | analis.com.my |

| Infant Formula | Fat extraction (ASE), alkaline transesterification, derivatization | GC-MS | Deuterated 2- & 3-MCPD esters | scirp.orgnih.gov |

| Edible Oils | Solid-phase extraction (SPE) | LC-MS/MS | - | acs.org |

| Food Emulsifiers | Acid transesterification | GC-MS/MS | - | dtu.dk |

| Various Foods | Pressurized liquid extraction, acid transesterification, derivatization with PBA | GC-MS | 3-MCPD-ester-d5, 2-MCPD-ester-d5 | europa.eu |

Nuclear Magnetic Resonance Spectroscopy for In Vitro Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the in vitro metabolic profiling of xenobiotics, including the deuterated compound this compound. Unlike mass spectrometry, NMR is a non-destructive technique, which allows for the recovery of the sample for further analysis. nih.gov It provides detailed information on the chemical structure and concentration of metabolites in a complex biological mixture, often with minimal sample preparation. nih.govnih.gov

The fundamental principle of NMR lies in the interaction of nuclear spins of certain atomic nuclei with an external magnetic field. Nuclei such as ¹H, ¹³C, and ³¹P are commonly used in metabolomics. nih.gov For isotopically labeled compounds like this compound, NMR offers unique advantages for tracing the metabolic fate of the molecule. uky.edu While one-dimensional (1D) ¹H NMR is often used for initial profiling due to its high sensitivity and quantitative nature, complex biological samples frequently suffer from signal overlap. nih.gov To overcome this, two-dimensional (2D) NMR experiments are employed to resolve individual metabolite signals and elucidate their structures. nih.govacs.org

The application of NMR in metabolomics allows for both untargeted analysis, which aims to identify and quantify as many metabolites as possible, and targeted analysis, which focuses on a specific set of known metabolites. nih.govresearchgate.net This makes it an indispensable tool for understanding the biotransformation of compounds like this compound.

Deuterium NMR (²H NMR) for Tracing Deuterated Metabolites

The use of stable isotopes, such as deuterium (²H), in metabolic studies provides a precise way to trace the journey of a compound through various biochemical pathways. uky.edu Deuterium NMR (²H NMR) spectroscopy is specifically designed to detect the deuterium nucleus. A key advantage of this technique stems from the very low natural abundance of deuterium (approximately 0.01%), which means that when a deuterium-labeled substrate is introduced, the resulting signals from the substrate and its metabolites are detected with minimal background interference. oup.comsemanticscholar.org

In the context of this compound, the five deuterium atoms serve as a unique tag. As this compound is metabolized in vitro, the deuterium label will be incorporated into its various metabolic products. By acquiring ²H NMR spectra over time, researchers can monitor the disappearance of the parent compound and the simultaneous appearance of deuterated metabolites. nih.gov This allows for the dynamic tracking of metabolic fluxes and the identification of all molecules that retain the deuterium label. nih.gov

The chemical shift of the deuterium signal provides information about the chemical environment of the label, offering initial clues to the structural changes occurring during metabolism. Furthermore, the signal intensity in ²H NMR is directly proportional to the concentration of the deuterated species, enabling quantitative analysis of the metabolic process. researchgate.net This quantitative capability is crucial for determining the rates of metabolic reactions and understanding the distribution of the label among different metabolic pools. nih.gov

Table 1: Advantages of ²H NMR for Tracing Deuterated Metabolites

| Feature | Description | Research Finding Reference |

| High Specificity | Detects only deuterium-labeled molecules, resulting in clean spectra with minimal background noise. | The low natural abundance of ²H (0.01%) ensures that signals primarily originate from the administered labeled compound and its metabolic products. oup.comsemanticscholar.org |

| Non-Invasive Tracing | Allows for the dynamic monitoring of metabolic pathways in real-time without perturbing the biological system. | The flux of substrates like deuterated glucose through metabolic pathways can be followed by observing the appearance of labeled end products. nih.gov |

| Quantitative Analysis | The area under a metabolite peak in the ²H NMR spectrum is proportional to its concentration. | This allows for the establishment of quantitative models of hydrogen isotope transfer between substrates, the medium, and products. nih.gov |

| Structural Information | The chemical shift of the deuterium nucleus provides information about its chemical environment, aiding in metabolite identification. | Isotopic shifts in the corresponding ¹H NMR spectra can also be used to definitively assign resonances of labeled species. nih.gov |

Multidimensional NMR Approaches for Structural Elucidation of Metabolic Products

While ²H NMR is excellent for tracking the presence and quantity of deuterated metabolites, it typically does not provide enough information to determine the complete chemical structure of novel metabolic products. For this purpose, a suite of multidimensional NMR experiments is employed, primarily focusing on the ¹H and ¹³C nuclei of the metabolites. nih.govnih.gov These techniques work by correlating different nuclei within a molecule through their spin-spin couplings, spreading the NMR signals into two or more dimensions and resolving the spectral overlap that plagues 1D spectra. nih.govnih.gov

Common multidimensional NMR experiments used in metabolic profiling include:

Correlation Spectroscopy (COSY): This homonuclear experiment correlates ¹H nuclei that are coupled to each other, typically through two or three chemical bonds. It is fundamental for identifying connected proton spin systems within a molecule. nih.gov

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. It allows for the identification of all protons belonging to a particular metabolite, even if they are not directly coupled. nih.govresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This is a 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. researchgate.net It provides a map of all C-H bonds in a molecule, offering powerful constraints for structure determination.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between ¹H and ¹³C nuclei, typically over two to four bonds. nih.govacs.org This information is critical for connecting different spin systems and piecing together the complete carbon skeleton of a metabolite.

By combining the information from these experiments, a detailed and unambiguous structural elucidation of the metabolites of this compound can be achieved. nih.gov This integrated approach allows researchers to identify unknown metabolites that are not present in existing databases, providing a complete picture of the biotransformation pathways. nih.govosti.gov

Table 2: Multidimensional NMR Techniques for Metabolite Structure Elucidation

| NMR Experiment | Type of Information Provided | Application in Metabolomics | Reference |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled through-bond (typically 2-3 bonds). | Identifies neighboring protons, helping to piece together molecular fragments. | nih.govacs.org |

| TOCSY (Total Correlation Spectroscopy) | Correlates all protons within a coupled spin system. | Identifies all protons belonging to a single metabolite, even if they are far apart in the structure. | nih.govresearchgate.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Provides a fingerprint of all C-H bonds in a molecule. | nih.govresearchgate.net |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations (2-4 bonds) between protons and carbons. | Connects molecular fragments and establishes the overall carbon skeleton. | nih.govacs.org |

Mechanistic Investigations of Rac 2 Palmitoyl 3 Chloropropanediol D5 in Biological Systems

Enzymatic Hydrolysis and Biodegradation Pathways

The initial and rate-limiting step in the metabolism of rac 2-Palmitoyl-3-chloropropanediol-d5 is the cleavage of its ester bond. This hydrolysis is primarily carried out by a variety of carboxylesterases and lipases present in the body, releasing the fatty acid (palmitic acid) and 3-chloro-1,2-propanediol-d5 (B589416) (3-MCPD-d5). The process is considered a crucial detoxification step, as the esterified forms are believed to be more readily absorbed in the gastrointestinal tract.

Identification of Esterases and Lipases Involved in Palmitoyl (B13399708) Cleavage

Extensive research has identified several enzymes capable of hydrolyzing 3-MCPD esters. While studies may not exclusively use the 2-palmitoyl isomer, the general consensus is that various carboxylesterases (CES) and pancreatic lipase (B570770) are key players. For instance, human carboxylesterase 1 (hCES1), predominantly found in the liver, and human carboxylesterase 2 (hCES2), located mainly in the small intestine, have demonstrated significant hydrolytic activity against 3-MCPD esters.

The substrate specificity of these enzymes can vary. Pancreatic lipase, for example, efficiently hydrolyzes these esters, contributing to their breakdown in the digestive system. Studies using rat and human liver and kidney microsomes have confirmed that carboxylesterases are the primary enzymes responsible for the hydrolysis of 3-MCPD esters into 3-MCPD. The table below summarizes the key enzymes and their locations.

| Enzyme | Primary Location | Role in Hydrolysis |

| Carboxylesterase 1 (CES1) | Liver | Major enzyme for systemic hydrolysis of absorbed esters. |

| Carboxylesterase 2 (CES2) | Small Intestine | Initial hydrolysis during digestion and absorption. |

| Pancreatic Lipase | Small Intestine | Significant contributor to the breakdown in the gut lumen. |

Role of the Deuterium (B1214612) Label in Elucidating Hydrolysis Kinetics

The incorporation of a five-deuterium (d5) label onto the glycerol (B35011) backbone of the molecule is a powerful tool for metabolic research. This isotopic labeling does not significantly alter the chemical properties or enzymatic recognition of the compound but allows for its precise tracking and quantification in complex biological matrices using mass spectrometry-based techniques.

In the context of hydrolysis kinetics, this compound serves as an ideal internal standard for analytical methods. By adding a known amount of the deuterated compound to a biological sample, researchers can accurately measure the concentration of the non-labeled analyte (e.g., 2-Palmitoyl-3-chloropropanediol) by comparing the mass spectrometric signals of the two species. This approach corrects for any loss of analyte during sample preparation and analysis, leading to highly accurate quantification. This is crucial for determining the rate of hydrolysis in different tissues and under various conditions. The use of such labeled standards has been fundamental in studies quantifying 3-MCPD esters in food and biological samples.

Metabolic Transformation of the Chloropropanediol Moiety

Following the initial hydrolysis, the resulting 3-MCPD-d5 molecule undergoes further metabolic transformations, primarily aimed at detoxification and excretion. These pathways involve dechlorination and oxidation steps.

Pathways of Dechlorination and Oxidation in Model Organisms/Cell Cultures

The primary pathway for the detoxification of 3-MCPD is initiated by conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This enzymatic reaction leads to the formation of a conjugate, which is the first step in the mercapturic acid pathway. This pathway ultimately results in the excretion of N-acetyl-S-(2,3-dihydroxypropyl)cysteine, a less toxic and more water-soluble compound, in the urine.

An alternative, though less prominent, pathway involves the oxidation of 3-MCPD. This can lead to the formation of β-chlorolactic acid and oxalic acid as terminal metabolites. The initial oxidation step can be catalyzed by alcohol dehydrogenase. The resulting reactive intermediates can be further metabolized. Studies in rats have demonstrated that the main urinary metabolite is indeed derived from the glutathione conjugation pathway, highlighting its importance in the detoxification process.

Enzymatic Biotransformation Studies Utilizing Isotopic Labeling

The use of isotopically labeled 3-MCPD, such as 3-MCPD-d5, has been instrumental in delineating these biotransformation pathways. By tracing the fate of the deuterium-labeled backbone, researchers can identify and quantify the various metabolites formed. For example, studies using d5-labeled 3-MCPD administered to rats allowed for the unequivocal identification of the major urinary metabolite as N-acetyl-S-(2,3-dihydroxypropyl-d5)cysteine. This confirmed the central role of the mercapturic acid pathway in the detoxification and elimination of 3-MCPD.

The stability of the deuterium label on the carbon backbone ensures that it is retained throughout the metabolic process, from the initial glutathione conjugation to the final excretion products. This provides a clear and unambiguous way to follow the molecule's journey through the body and to understand the efficiency and capacity of these detoxification pathways.

Incorporation into Complex Lipid Structures and Membranes

While the majority of this compound is likely hydrolyzed, there is potential for the intact ester or its de-chlorinated metabolites to be incorporated into more complex lipid structures. After hydrolysis, the released palmitic acid can readily enter the cellular pool of fatty acids and be used for the synthesis of various lipids, including triglycerides and phospholipids, which are essential components of cell membranes.

Tracing of Deuterated Lipid Components in Cellular Compartments

No specific research has been published that documents the use of This compound for tracing the distribution and localization of lipid components within various cellular compartments. Consequently, there is no data available on its specific uptake, transport, and accumulation in organelles such as the endoplasmic reticulum, mitochondria, or lipid droplets.

Interaction with Specific Cellular Components and Molecular Targets

Mechanistic Studies on Enzyme Inhibition or Activation by this compound

There is no scientific literature available that describes mechanistic studies into the potential inhibitory or activatory effects of This compound on any specific enzymes. Research on its interaction with enzymes involved in lipid metabolism or other cellular processes has not been reported.

Investigation of Binding to Receptors or Transport Proteins

No studies have been found that investigate the binding affinity or interaction of This compound with any cellular receptors or transport proteins. Its potential role as a ligand or its mechanism of transport across cellular membranes remains uninvestigated.

Investigation of Kinetic Isotope Effects (KIE) in Biotransformation Reactions

Application of this compound for KIE Determination

While the use of deuterated compounds is a fundamental technique for determining kinetic isotope effects in enzymatic reactions, there are no published studies that have specifically employed This compound for this purpose. The application of this compound to elucidate reaction mechanisms and transition states of biotransformation reactions has not been documented.

Elucidation of Rate-Limiting Steps in Metabolic Pathways

The introduction of deuterium atoms at specific positions in the molecule allows for the study of kinetic isotope effects (KIEs). A KIE is observed when the rate of a reaction is altered due to the presence of a heavier isotope at or near a bond that is broken or formed in the rate-determining step of the reaction. nih.gov For the metabolism of this compound, the key metabolic activation step is the hydrolysis of the ester bond, a reaction catalyzed by various lipases in the gastrointestinal tract and other tissues. researchgate.netlgcstandards.com

The hydrolysis of the palmitoyl ester group from the propanediol (B1597323) backbone is a critical step that dictates the bioavailability of the potentially toxic free 3-MCPD. fao.org By comparing the rate of hydrolysis of the deuterated compound with its non-deuterated counterpart, researchers can determine if the cleavage of a C-H(D) bond on the glycerol backbone is involved in the rate-limiting step of the hydrolysis reaction.

While specific studies elucidating the rate-limiting steps using this compound are not extensively reported in publicly available literature, the principles of kinetic isotope effects can be applied to hypothesize the expected outcomes. The deuterium atoms in this compound are located on the chloropropanediol backbone. nih.govscbt.com The primary enzymatic reaction is the hydrolysis of the ester linkage, which involves the nucleophilic attack of water on the carbonyl carbon of the palmitoyl group.

Table 1: Hypothetical Kinetic Parameters for the Lipase-Catalyzed Hydrolysis of rac 2-Palmitoyl-3-chloropropanediol and its d5-Isotopologue

| Substrate | Enzyme | Vmax (µmol/min/mg) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Kinetic Isotope Effect (Vmax/VmaxD) |

| rac 2-Palmitoyl-3-chloropropanediol | Pancreatic Lipase | 15.2 | 0.5 | 5.07 x 10⁵ | 1.05 |

| This compound | Pancreatic Lipase | 14.5 | 0.5 | 4.83 x 10⁵ | |

| rac 2-Palmitoyl-3-chloropropanediol | Carboxylesterase | 8.9 | 0.8 | 1.85 x 10⁵ | 1.02 |

| This compound | Carboxylesterase | 8.7 | 0.8 | 1.81 x 10⁵ |

This table presents hypothetical data for illustrative purposes.

The data in Table 1 illustrates that the kinetic isotope effect is expected to be close to 1. This is because the C-D bonds on the propanediol moiety are not directly involved in the enzymatic hydrolysis of the ester bond. The rate-limiting step in lipase-catalyzed hydrolysis of esters is typically the formation of the acyl-enzyme intermediate or its deacylation, neither of which involves the cleavage of a C-H bond on the glycerol backbone. mdpi.com Therefore, a significant primary kinetic isotope effect would not be anticipated for this initial metabolic step.

Following hydrolysis, free 3-MCPD undergoes further metabolism. The use of the d5-labeled 3-MCPD allows for tracing the fate of the molecule through these subsequent pathways. By monitoring the appearance of deuterated metabolites over time, the rates of these downstream reactions can be determined.

Table 2: Formation Rates of Key Metabolites from this compound in an In Vitro Liver Microsome Assay

| Time (min) | 3-MCPD-d5 (nmol/mg protein) | β-chlorolactic acid-d4 (nmol/mg protein) | Oxalic acid-d2 (nmol/mg protein) |

| 0 | 100 | 0 | 0 |

| 15 | 85 | 12 | 3 |

| 30 | 72 | 23 | 5 |

| 60 | 55 | 38 | 7 |

| 120 | 30 | 55 | 15 |

This table presents hypothetical data for illustrative purposes.

Applications of Rac 2 Palmitoyl 3 Chloropropanediol D5 As a Research Probe and Tracer

Use in Lipidomics and Metabolomics Research

In the fields of lipidomics and metabolomics, which involve the comprehensive analysis of lipids and metabolites in biological systems, precision and accuracy are paramount. The use of stable isotope-labeled internal standards like rac 2-Palmitoyl-3-chloropropanediol-d5 is fundamental to achieving reliable and reproducible results.

The development of robust analytical methods is a cornerstone of metabolomics. This compound and its analogs are instrumental in the creation and validation of targeted assays for quantifying food processing contaminants like 2- and 3-monochloropropanediol (MCPD) esters and glycidyl (B131873) esters (GEs). nih.gov These compounds are of significant interest due to their presence in refined vegetable oils and other processed foods. nih.govmeasurlabs.comjfda-online.com

In a targeted assay, a known quantity of the deuterated standard is spiked into a sample prior to extraction and analysis. Because the deuterated standard is chemically almost identical to the non-labeled (endogenous) analyte, it experiences similar losses during sample preparation and variations in instrument response. This allows for accurate correction, significantly improving the precision and reliability of the quantification. This approach is crucial for methods based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are commonly used for the analysis of these contaminants. nih.govmeasurlabs.comnih.gov

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for precise quantification, and it relies heavily on the availability of high-purity, stable isotope-labeled standards. This compound is designed for this purpose, serving as an internal standard for the quantification of 2-palmitoyl-3-chloropropanediol and other related MCPD esters.

The principle of IDMS involves adding a known amount of the deuterated compound to the sample. The sample is then processed, and the ratio of the natural analyte to the deuterated standard is measured by a mass spectrometer. Since the two molecules have different masses, they can be distinguished by the detector. This ratio is used to calculate the exact concentration of the analyte in the original sample, effectively canceling out measurement errors from sample handling and instrument variability.

A study investigating the presence of 2- and 3-MCPD fatty acid esters in Canadian human milk samples utilized a stable isotope dilution assay with deuterated standards, including 3-monochloropropanediol-d5 dipalmitate, for analysis by GC-MS and confirmation by LC-MS/MS. nih.gov This methodology allowed for sensitive and accurate quantification of these compounds in a complex biological matrix. nih.gov

| Analyte | Internal Standard Used | Biological Matrix | Analytical Method | Key Finding |

|---|---|---|---|---|

| 2- and 3-MCPD Fatty Acid Esters | 3-monochloropropanediol-d5 dipalmitate and 2-monochloropropanediol-d5 distearate | Human Milk | GC-MS and LC-MS/MS | 2-MCPD esters were not detected, and 3-MCPD esters were found in only a few samples, likely due to contamination. nih.gov |

Tracing of Dietary Lipid Metabolism in Animal Models

Deuterium-labeled lipids are invaluable probes for tracing the metabolic fate of dietary fats in preclinical research. By introducing a labeled compound, scientists can follow its journey through absorption, distribution, metabolic conversion, and eventual excretion, providing a dynamic view of lipid metabolism.

When a deuterated lipid such as this compound is administered in an animal model, it enters the digestive system where it undergoes lipolysis. The ester bond is cleaved, releasing the deuterated 3-chloropropanediol-d5 backbone and palmitic acid. These components are then absorbed by the intestinal cells.

Researchers can track the appearance of the deuterium (B1214612) label in various tissues and biofluids (e.g., blood plasma, liver, adipose tissue) over time. researchgate.net By collecting samples at different intervals and analyzing them via mass spectrometry, a map of the compound's distribution can be constructed. researchgate.net This reveals which tissues take up the lipid components and how they are incorporated into different lipid pools, such as triglycerides, phospholipids, and cholesterol esters. researchgate.net Such studies provide critical information on the bioavailability and tissue-specific handling of dietary lipid components. For example, studies using other deuterated fatty acids have successfully tracked their incorporation into plasma triglycerides and phosphatidylcholine, revealing selectivities in metabolic processing. researchgate.net

| Time Post-Administration | Tissue/Fluid | Hypothetical Deuterium Enrichment (%) | Metabolic Implication |

|---|---|---|---|

| 1 hour | Blood Plasma (Chylomicrons) | 60% | Rapid absorption from the gut and transport into circulation. |

| 4 hours | Liver (Triglycerides) | 45% | Uptake and processing by the liver. |

| 8 hours | Adipose Tissue | 30% | Storage of fatty acids derived from the tracer. |

| 24 hours | Blood Plasma | 10% | Clearance from circulation as components are utilized or stored. |

This table presents hypothetical data to illustrate the principles of a distribution study.

Beyond simple distribution, deuterated tracers allow for the measurement of metabolic kinetics. Turnover refers to the rate at which molecules in a specific pool are synthesized and degraded. By monitoring the rate at which the deuterium signal from the tracer appears and subsequently declines in various lipid species, researchers can calculate their turnover rates. nih.govnih.gov

This dynamic information is crucial for understanding how metabolic states or interventions affect lipid homeostasis. nih.gov For instance, studies using deuterium oxide (D₂O) have successfully measured the turnover rate of hundreds of lipids simultaneously across multiple organs in mice. nih.gov Similarly, tracking the appearance of the deuterium label in excretory products like urine and feces provides data on the clearance pathways and excretion rates of the ingested compound and its metabolites.

Elucidating Biochemical Pathways and Regulatory Networks

Stable isotope tracers like this compound are essential tools for mapping biochemical pathways and understanding their regulation. biorxiv.org When the labeled molecule is metabolized, the deuterium atoms are incorporated into downstream products. Identifying these labeled products helps to confirm metabolic routes and discover new ones.

For instance, after the initial hydrolysis of this compound, the released deuterated backbone and fatty acid can enter various pathways. The palmitic acid can be elongated, desaturated, or undergo β-oxidation for energy. The deuterium label allows researchers to follow these transformations with high specificity. If the deuterium is later detected in a different class of lipids, such as sphingolipids, it provides direct evidence of the flux of fatty acids between these metabolic pathways. biorxiv.org

This approach, known as metabolic flux analysis, provides quantitative insights into the activity of different pathways. biorxiv.org By tracing the flow of atoms through a metabolic network, scientists can determine how cells regulate lipid synthesis, recycling, and catabolism in response to different physiological conditions or in disease states. biorxiv.orgnih.gov

Development of Analytical Reference Standards for Related Compounds

This compound is a crucial analytical reference material, particularly for the quantification of 3-MCPD esters in food products like edible oils. lgcstandards.commdpi.com As a stable isotope-labeled internal standard, it is fundamental to developing robust and accurate analytical methods.

In quantitative analytical chemistry, especially when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accuracy. The ideal internal standard is chemically similar to the analyte but has a different mass, which is precisely the case for a deuterated standard.

When quantifying 2-Palmitoyl-3-chloropropanediol or related 3-MCPD esters, a known amount of this compound is added to every sample, calibrator, and blank. Because the deuterated standard behaves nearly identically to the non-deuterated analyte during sample extraction, cleanup, and injection, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. This allows for reliable correction, leading to highly accurate quantification. researchgate.net This process is vital for creating reliable calibration curves and ensuring that results are consistent and comparable between different laboratories, which is critical for proficiency testing and regulatory monitoring. unina.iteuropa.eu

Table 3: Hypothetical Calibration Data Using an Internal Standard

| Calibrator Concentration (ng/mL) | Analyte Peak Area | Internal Standard (d5) Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 1,520 | 15,100 | 0.101 |

| 5 | 7,650 | 15,250 | 0.502 |

| 10 | 15,300 | 15,180 | 1.008 |

| 25 | 38,000 | 15,200 | 2.500 |

The use of this compound is integral to quality control (QC) and quality assurance (QA) in analytical laboratories. mdpi.com By including this internal standard in QC samples, laboratories can monitor the performance of their analytical methods over time. europa.eu

For example, in the routine analysis of edible oils for contaminants, a QC sample spiked with a known concentration of 3-MCPD esters and the d5-internal standard is analyzed with each batch of samples. The calculated concentration of the QC sample must fall within predefined limits for the results of the unknown samples to be considered valid. This practice ensures the reliability, precision, and accuracy of the reported data, which is essential for food safety regulations and consumer protection. mdpi.comresearchgate.net The use of such standards is a cornerstone of method validation and is often required by regulatory bodies and accreditation standards. ifst.org

Table 4: Role in Quality Control and Assurance

| QC/QA Aspect | Function of this compound |

|---|---|

| Method Validation | Used to determine method accuracy, precision, linearity, and limits of detection/quantification. |

| Routine QC | Included in every analytical run to monitor for deviations in instrument performance or sample preparation. |

| Data Accuracy | Corrects for matrix effects and variability in extraction efficiency, ensuring the final reported value is accurate. researchgate.net |

| Inter-laboratory Studies | Serves as a common reference point in proficiency tests to assess and ensure comparability of results across different labs. europa.eu |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-monochloropropanediol (3-MCPD) |

| Triglycerides |

| Phospholipids |

| Deuterium |

| ¹³C |

Future Directions and Emerging Research Avenues for Deuterated Lipid Probes

Integration with Advanced Imaging Techniques

The integration of rac 2-Palmitoyl-3-chloropropanediol-d5 with advanced imaging techniques, particularly mass spectrometry imaging (MSI), holds the potential to provide unprecedented spatial resolution of lipid metabolism within tissues. MSI is a powerful label-free technology that can map the distribution of hundreds of molecules in a tissue section. scirp.orgnih.gov By introducing a deuterated lipid like this compound, researchers can trace its uptake, distribution, and transformation within cells and tissues. The distinct mass shift provided by the five deuterium (B1214612) atoms allows for clear differentiation from its endogenous, non-deuterated counterparts, enabling precise tracking against a complex biological background. This approach can be instrumental in visualizing the accumulation of this lipid species in specific cellular compartments or pathological lesions, offering insights into the mechanisms of lipid-related diseases.

Development of Novel Biosensors Utilizing Deuterated Analogs

The development of novel biosensors based on lipid membranes is a rapidly advancing field. nih.govnih.gov These biosensors often utilize lipid films that mimic cell membranes to detect various analytes, including toxins and proteins. nih.gov The incorporation of deuterated lipids such as this compound into these sensor platforms offers several advantages. The stability of the carbon-deuterium bond can enhance the robustness and lifespan of the biosensor. Furthermore, the unique vibrational properties of the C-D bond could be exploited for detection methods like Raman spectroscopy, offering a novel signal for transduction. While genetically encoded lipid biosensors are powerful tools for tracking lipids in living cells, the use of synthetic deuterated analogs provides a complementary approach, particularly for studying lipids that lack reliable genetically encoded probes. nih.govnih.gov

Computational Modeling and Simulation of Metabolic Pathways Involving this compound

Computational modeling has become an indispensable tool in modern biology. The use of this compound can provide crucial data to validate and refine these models, particularly in the context of its metabolism and interactions.

Molecular Dynamics Simulations of Compound-Enzyme Interactions

Molecular dynamics (MD) simulations provide a computational microscope to visualize the interactions between molecules at an atomic level. nih.govnih.gov These simulations are increasingly used to study the dynamics of lipid bilayers and the interactions of lipids with membrane proteins. nih.gov By simulating systems containing this compound, researchers can investigate how this specific lipid integrates into and affects the properties of biological membranes. Furthermore, MD simulations can be employed to model the interaction of this deuterated lipid with enzymes involved in its metabolism. Comparing simulation results with experimental data obtained using the deuterated probe can help to validate and improve the accuracy of the computational models, leading to a deeper understanding of the enzymatic processes.

Metabolic Flux Analysis and Network Reconstruction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. rsc.orgnih.gov Isotopic labeling is a cornerstone of MFA, and the use of deuterated substrates like this compound can provide valuable data for these analyses. By tracking the incorporation of deuterium into various downstream metabolites, researchers can elucidate the metabolic fate of the palmitoyl (B13399708) and chloropropanediol moieties. This information is critical for reconstructing and validating metabolic networks. The data generated from studies with this deuterated probe can help to map the complex web of reactions involved in the processing of 2-MCPD esters, which are formed during food processing and have raised health concerns. researchgate.netnih.govnih.govwur.nleurofins.de

Potential for Expanded Applications in Omics Technologies

The "omics" revolution has transformed biological research, enabling the large-scale study of genes (genomics), proteins (proteomics), and carbohydrates (glycomics). Deuterated lipids, including this compound, have the potential to significantly contribute to these fields.

In proteomics , this deuterated lipid can be used as a stable isotope-labeled standard for the quantification of proteins that interact with it. By identifying and quantifying proteins that bind to this compound, researchers can uncover novel protein-lipid interactions and their roles in cellular signaling and trafficking.

In glycomics , which is the comprehensive study of the sugars in a cell, deuterated probes can help to understand the influence of lipid metabolism on glycosylation pathways. Changes in lipid composition can affect the function of glycosyltransferases and other enzymes involved in glycan synthesis. By tracing the metabolic impact of this compound, it may be possible to uncover links between lipid metabolism and alterations in the glycome, which are often associated with disease states.

Q & A

Q. Q1: What analytical methodologies are recommended for quantifying rac 2-Palmitoyl-3-chloropropanediol-d5 in complex matrices?

A: The compound is typically quantified using isotope dilution mass spectrometry (IDMS) with deuterated internal standards to enhance precision. Key steps include:

- Sample Preparation : Use acid hydrolysis to release 3-MCPD esters, followed by derivatization with phenylboronic acid (PBA) to improve chromatographic separation .

- Instrumentation : Employ GC-MS or LC-MS/MS with multiple reaction monitoring (MRM) for specificity. The deuterated analog (d5) corrects for matrix effects and ionization efficiency variations .

- Validation : Follow IUPAC guidelines for linearity (R² > 0.995), recovery rates (85–115%), and LOQ/LOD determination .

Q. Q2: How is this compound synthesized, and what purity benchmarks are critical for research applications?

A: Synthesis involves esterification of 3-chloro-1,2-propanediol-d5 with palmitic acid under controlled acyl migration conditions. Critical benchmarks include:

- Isotopic Purity : Verify deuterium incorporation (≥98% d5) via NMR or high-resolution MS to avoid interference in isotopic labeling studies .

- Chemical Purity : Use preparative HPLC to isolate the racemic mixture, ensuring <2% residual solvents or unreacted precursors .

- Structural Confirmation : Characterize via FTIR (C-Cl stretch at 600–700 cm⁻¹) and XRD to confirm crystallinity .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported data on the stability of this compound under varying pH and temperature conditions?

A: Discrepancies often arise from differences in experimental design. To address this:

- Controlled Degradation Studies : Use factorial design to isolate variables (e.g., pH 2–9, 25–80°C) and monitor ester hydrolysis via time-course LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation pathways, differentiating between acyl migration and hydrolysis .

- Cross-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ISO 18363) to ensure reproducibility .

Q. Q4: What theoretical frameworks guide the study of this compound’s interaction with lipid bilayers or surfactant systems?

A: Research is often anchored in:

- Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers, focusing on chloropropanediol’s dipole moment and palmitoyl chain fluidity .

- Colloid Chemistry Principles : Use DLVO theory to predict aggregation behavior in emulsions, correlating with experimental zeta potential measurements .

- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for ester hydrolysis using density functional theory (DFT) .

Q. Q5: How can researchers optimize experimental designs to study the environmental fate of this compound in soil or aquatic systems?

A: Advanced approaches include:

- Microcosm Studies : Simulate environmental conditions (e.g., aerobic/anaerobic, UV exposure) and quantify degradation products via non-targeted HRMS .

- Isotope Tracing : Use ¹³C-labeled palmitoyl chains to track mineralization pathways and bioaccumulation potential .

- Sensitivity Analysis : Identify critical parameters (e.g., organic carbon content, microbial activity) using Monte Carlo simulations .

Methodological Challenges

Q. Q6: What are the best practices for ensuring reproducibility in studies involving this compound?

A: Key strategies include:

- Detailed SOPs : Document sample handling, storage (-20°C under N₂), and instrument calibration procedures to minimize variability .

- Blind Analysis : Use coded samples to eliminate observer bias in data interpretation .

- Data Transparency : Share raw chromatograms, spectral data, and statistical code in supplementary materials .

Q. Q7: How can researchers address the lack of certified reference materials (CRMs) for this compound?

A: In the absence of CRMs:

- In-House Standards : Synthesize and characterize reference materials using IUPAC-recommended purity assays .

- Cross-Validation : Compare results with alternative methods (e.g., NMR quantitation) or interlaboratory studies .

- Uncertainty Budgeting : Report expanded uncertainties (k=2) for all measurements, including contributions from calibration and sample preparation .

Emerging Research Directions

Q. Q8: What advanced spectroscopic techniques are being explored to study the chiral resolution of this compound?

A: Cutting-edge approaches include:

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomeric separation, monitored via circular dichroism (CD) spectroscopy .

- Time-Resolved Fluorescence : Probe enantiomer-specific interactions with chiral fluorescent tags (e.g., FMP-10) .

- Crystallography : Resolve crystal structures of separated enantiomers to study packing effects on stability .

Q. Q9: How can multi-omics approaches enhance understanding of this compound’s biochemical effects?

A: Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.